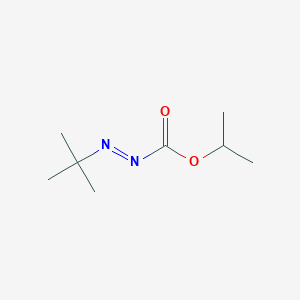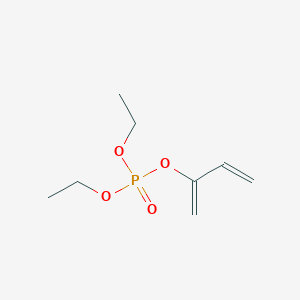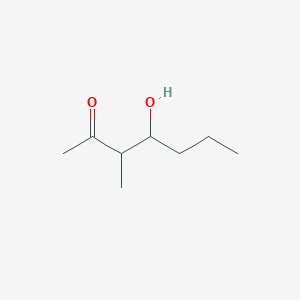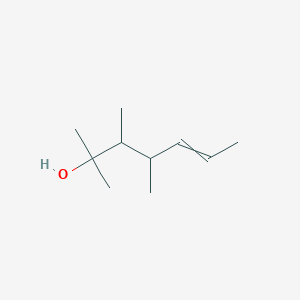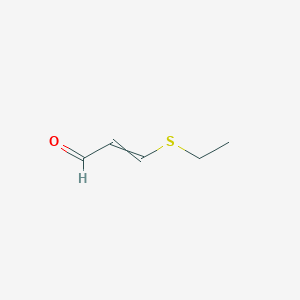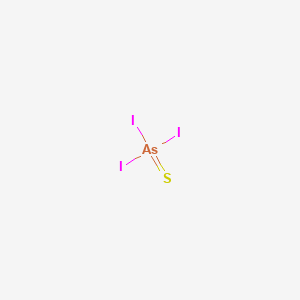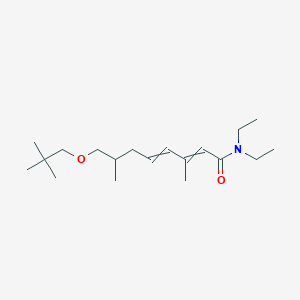
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amide group, an ether group, and several alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-dimethylpropanol with a suitable diethylamine derivative under controlled conditions to form the desired amide linkage. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(2,2-Dimethylpropoxy)quinoline
- 3,3-Dimethyl-2-butanol
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
Uniqueness
Compared to similar compounds, 8-(2,2-Dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
59119-78-7 |
|---|---|
Molekularformel |
C19H35NO2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
8-(2,2-dimethylpropoxy)-N,N-diethyl-3,7-dimethylocta-2,4-dienamide |
InChI |
InChI=1S/C19H35NO2/c1-8-20(9-2)18(21)13-16(3)11-10-12-17(4)14-22-15-19(5,6)7/h10-11,13,17H,8-9,12,14-15H2,1-7H3 |
InChI-Schlüssel |
NQNSVUFPPWVMLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


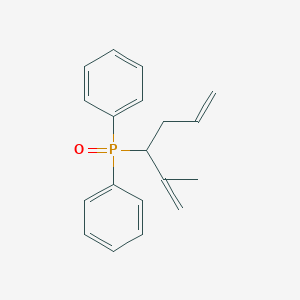
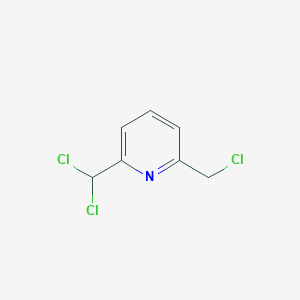


![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
